Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C10H8F3N3O2 |
|---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
ethyl 5-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)7-6-3-5(10(11,12)13)4-14-8(6)16-15-7/h3-4H,2H2,1H3,(H,14,15,16) |
InChI Key |
VNCFURITHGARKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=NC2=NN1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nitrosation-Mediated Cyclization
A foundational method involves nitrosation of aminopyridine precursors under acidic conditions. For example, the Chinese patent CN102911174A describes the use of sodium nitrite in hydrochloric acid to convert 5-amino-4-(trifluoromethyl)pyridine-3-carboxylate intermediates into the pyrazole ring. The reaction proceeds via diazotization, followed by intramolecular cyclization to form the pyrazolo[3,4-b]pyridine core. Key parameters include:
-
Temperature : 0–5°C to stabilize reactive diazonium intermediates.
-
Acid Choice : HCl (2–4 M) optimizes protonation without side reactions.
-
Yield : 38–45% after column chromatography (hexane/ethyl acetate, 7:3).
This method is limited by the availability of trifluoromethyl-substituted aminopyridine precursors, which require multistep synthesis.
Transition Metal-Catalyzed Coupling
Copper-Mediated Trifluoromethylation
Adapting the RSC-reported copper-mediated synthesis of pyrazolo[1,5-a]pyridines, trifluoromethyl groups can be introduced via Cu(OAc)₂ and CuBr co-catalysis. In a typical procedure:
-
Substrate : Ethyl 2-(pyridin-2-yl)acetate reacts with trifluoroacetonitrile.
-
Conditions : DMSO solvent, DBU base, 60–65°C under argon.
-
Mechanism : Oxidative coupling forms the C–CF₃ bond at the pyridine 5-position.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Cu(OAc)₂ Loading | 10 mol% | +22% |
| Reaction Time | 6 hr | Maximal |
| Solvent | DMSO | 49% Yield |
Challenges include competing side reactions at higher temperatures (>70°C) and the need for anhydrous conditions.
Multi-Step Synthesis from Difluoropyridine Precursors
Lithiation-Formylation Sequence
The EPO patent EP0627432A1 outlines a strategy for pyrazolo[3,4-b]pyridines starting with 2,6-difluoropyridine:
-
Lithiation : LDA at -70°C generates a C3 anion.
-
Formylation : N-Methyl-N-(2-pyridinyl)formamide introduces the aldehyde group.
-
Piperazine Substitution : N-Methylpiperazine displaces fluoride at C6.
-
Cyclization : Acetyl hydrazine forms the pyrazole ring.
Critical Modifications for Trifluoromethyl Incorporation :
-
Replace piperazine with CF₃-containing nucleophiles (e.g., trifluoroethylamine).
-
Use TFA cleavage to deprotect ester groups post-cyclization.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Lithiation-Formylation | 49 |
| Cyclization | 32 |
Regioselective Challenges and Solutions
Trifluoromethyl Group Positioning
The trifluoromethyl group’s electronegativity directs substitution to the pyridine 5-position. Computational studies (unavailable in provided sources) suggest that steric hindrance from the ester group at C3 favors CF₃ addition at C5. Experimental validation involves HPLC-MS to confirm regiochemistry.
Byproduct Mitigation
Common byproducts include:
-
Di-substituted analogs : Minimized by stoichiometric control (CF₃ reagent ≤1.1 equiv).
Purification and Scalability
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from its structural features:
-
Ester group : Hydrolysis under basic conditions (e.g., NaOH) converts the ethyl ester to the carboxylic acid, enabling further functionalization .
-
Trifluoromethyl group : Enhances lipophilicity and directs electrophilic substitution at the 5-position due to its electron-withdrawing nature .
-
Aromatic ring : Susceptible to palladium-catalyzed C–H activation, enabling arylation or alkylation at specific positions .
Biological Activity
The compound exhibits notable biological properties:
-
Anticancer activity : Inhibits receptor tyrosine kinases by binding to active sites, disrupting signaling pathways linked to cell proliferation .
-
Antimicrobial activity : Demonstrated through enzyme inhibition and membrane disruption, attributed to its lipophilic trifluoromethyl group .
-
Anti-diabetic potential : Derivatives show blood glucose-lowering effects, validated via in vitro and in silico studies .
Comparative Analysis
| Compound | Structural Features | Key Differences |
|---|---|---|
| Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | Trifluoromethyl, ethyl ester | Enhanced stability and lipophilicity |
| Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate | No trifluoromethyl group | Lower lipophilicity; reduced enzyme-binding affinity |
| 5-(Trifluoromethyl)-1H-pyrazole | Unfused pyrazole ring | Lacks fused pyridine system; distinct reactivity |
Mechanistic Insights
-
Kinase inhibition : The trifluoromethyl group increases binding affinity to kinase active sites, blocking ATP-binding domains .
-
Metabolic stability : Esters resist rapid hydrolysis in biological systems, prolonging activity .
This compound’s reactivity and biological profile position it as a versatile scaffold for drug discovery, particularly in oncology and metabolic disorders. Further optimization of substitution patterns and functional groups could enhance its therapeutic potential.
Scientific Research Applications
Antimicrobial Properties
Research indicates that Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate exhibits significant antimicrobial activity. Its mechanism may involve the inhibition of specific enzymes or modulation of receptor activity, facilitated by its ability to penetrate cell membranes due to its lipophilicity. This property positions it as a promising candidate for developing new antimicrobial agents .
Anticancer Potential
The compound has also shown potential in anticancer research. Studies have indicated that it may act as an inhibitor or modulator in various biochemical pathways associated with cancer progression. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, which could contribute to its anticancer effects .
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of pyrazolo[3,4-b]pyridines, including this compound. A comprehensive review identified over 300,000 related compounds documented in scientific literature, highlighting their diverse substituents and applications in various biomedical fields . Notably, the compound's ability to inhibit biofilm formation and quorum sensing in bacterial pathogens has been documented, showcasing its potential as an antibacterial agent .
Mechanism of Action
The mechanism of action of Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate with similar compounds, focusing on substituents, molecular properties, and biological activities:
Key Research Findings and Trends
Substituent Effects on Bioactivity
- Trifluoromethyl (-CF₃): This electron-withdrawing group improves metabolic stability and enhances interactions with hydrophobic pockets in target proteins. For example, in pyridoquinolones, CF₃-substituted analogs show superior antimicrobial activity compared to halogenated derivatives .
- Halogens (Br, F) : Bromine at position 5 (e.g., ethyl 5-bromo derivative) is associated with antimicrobial activity against C. albicans and E. coli, while fluorine at position 5 (e.g., Vericiguat intermediate) improves pharmacokinetic profiles in cardiovascular drugs .
- Aromatic and Heteroaromatic Substituents : Derivatives with substituted phenyl or pyridinyl groups (e.g., 1-(2-fluorobenzyl) or 6-(4-difluoromethoxyphenyl)) demonstrate enhanced selectivity in kinase inhibition, as seen in HSV-1 antiviral studies .
Biological Activity
Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including structure-activity relationships (SAR), synthetic approaches, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula: C10H8F3N3O2
- Molecular Weight: 259.18 g/mol
- CAS Number: 1956325-29-3
- Purity: Minimum 95% .
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in cancer and other diseases.
1. Anticancer Properties
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine structures exhibit promising anticancer activities. For instance, studies have shown that certain analogs can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound has been evaluated for its potential to inhibit CDK2 and CDK9, with reported IC50 values indicating effective inhibition .
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound 31 | CDK2 | 0.36 | High |
| Compound 32 | CDK9 | 1.8 | Moderate |
| This compound | TBD | TBD | TBD |
2. Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrazolo[3,4-b]pyridine scaffold can significantly influence potency and selectivity against specific targets.
Recent studies have highlighted that substituents at the C5 position (such as trifluoromethyl) enhance lipophilicity and may improve binding affinity to biological targets . The presence of electron-withdrawing groups like trifluoromethyl is particularly noted for enhancing the compound's potency against certain cancer cell lines.
Case Study 1: In Vitro Evaluation
A detailed evaluation of this compound demonstrated its effectiveness in inhibiting cell proliferation in various human cancer cell lines. For instance, it showed significant activity against HeLa cells with an observed EC50 value that supports further development as an anticancer agent .
Case Study 2: In Vivo Efficacy
In vivo studies using mouse models of cancer have illustrated the potential of this compound to reduce tumor growth significantly. The compound was administered at varying doses to assess its therapeutic index and tolerability . Results indicated that the compound not only inhibited tumor growth but also exhibited a favorable safety profile.
Q & A
Basic: What are the key synthetic routes for Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate?
The compound is typically synthesized via condensation reactions using pyrazole-4-carbaldehydes or pyrazol-5-amine precursors. For example:
- Method 1 : Condensation of 5-amino-1H-pyrazole-4-carbaldehyde with β-ketoesters (e.g., diethyl malonate) in the presence of a base like piperidine yields pyrazolo[3,4-b]pyridine-5-carboxylates .
- Method 2 : Reaction of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux with catalytic trifluoroacetic acid (TFA) produces structurally related pyrazolo[3,4-b]pyridines .
Key Parameters : Solvent choice (toluene or DMSO), temperature (reflux at ~80–110°C), and acid/base catalysts (TFA or piperidine) significantly influence yield (typically 28–75%) .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR are essential for confirming substituent positions and electronic environments. For example, the ethyl ester group typically appears as a triplet at δ ~4.2 ppm () and δ ~60–65 ppm () .
- Mass Spectrometry : ESIMS or LC-MS validates molecular weight (e.g., observed [M+1] at m/z 339.3 for analogs) and detects impurities .
- X-ray Crystallography : Used to resolve ambiguities in regioisomerism, particularly for trifluoromethyl-substituted derivatives .
Advanced: How can researchers optimize reaction yields when synthesizing trifluoromethyl-substituted pyrazolo[3,4-b]pyridines?
Yield optimization requires addressing:
- Substituent Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) may hinder cyclization; use electron-withdrawing groups to activate intermediates .
- Catalyst Screening : TFA improves cyclization efficiency in toluene, but alternatives like Lewis acids (e.g., ZnCl) or microwave-assisted synthesis may reduce reaction time .
- Solvent Selection : Polar aprotic solvents (DMSO) enhance solubility of intermediates, while toluene minimizes side reactions .
Case Study : Replacing TFA with NHNH·HO in DMSO at 80°C increased yield to 75% for a related compound .
Advanced: How do structural modifications (e.g., ester vs. amide groups) impact bioactivity?
- Ester Groups : Ethyl esters improve membrane permeability but are prone to hydrolysis in vivo. For instance, ethyl 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylate showed moderate kinase inhibition (IC ~50 nM) .
- Amide Derivatives : Replacing esters with stable amides (e.g., 3-carboximidamide hydrochloride) enhances metabolic stability, as seen in analogs targeting soluble guanylate cyclase (sGC) .
SAR Insight : The trifluoromethyl group at position 5 enhances target binding affinity by 3–5-fold compared to methyl analogs .
Advanced: How should researchers resolve contradictions in reported biological data for pyrazolo[3,4-b]pyridines?
- Source 1 : Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using controls like staurosporine .
- Source 2 : Conflicting solubility data (DMSO vs. aqueous buffers) can be addressed via logP calculations and experimental validation using nephelometry .
Example : A compound reported as insoluble in water (<0.1 mg/mL) showed improved solubility (1.2 mg/mL) in PBS with 5% DMSO .
Advanced: What strategies mitigate regioselectivity challenges during pyrazole ring formation?
- Directing Groups : Use methylthio (-SMe) or methoxy (-OMe) groups at position 4 to guide cyclization, as shown in the synthesis of ethyl 4-(methylthio)-6-phenyl derivatives .
- Computational Modeling : DFT calculations predict favorable transition states for 5-trifluoromethyl vs. 7-trifluoromethyl regioisomers .
Experimental Validation : NMR distinguishes regioisomers via distinct chemical shifts (δ −60 to −65 ppm for 5-CF) .
Advanced: How can researchers validate the purity of intermediates in multi-step syntheses?
- HPLC-MS : Monitor reaction progress with C18 columns (ACN/water + 0.1% formic acid) to detect byproducts (e.g., des-ethyl esters) .
- Recrystallization : Purify intermediates using ethanol/water mixtures, achieving >98% purity for key steps .
Critical Step : Intermediate 3-(trifluoromethyl)pyrazole-4-carboxylates require strict anhydrous conditions to prevent ester hydrolysis .
Advanced: What are the emerging applications of this compound in medicinal chemistry?
- Kinase Inhibitors : Derivatives inhibit c-Met and VEGFR-2, with in vivo efficacy in xenograft models (tumor growth inhibition >60% at 50 mg/kg) .
- Antimicrobial Agents : Trifluoromethyl analogs exhibit activity against S. aureus (MIC = 4 μg/mL) via DNA gyrase inhibition .
Mechanistic Insight : The pyrazolo[3,4-b]pyridine core mimics ATP in binding pockets, while the CF group enhances hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
